LogP Differentiation: 5-Bromo-2-ethoxy Topology vs. 2-Bromo-6-ethoxy Positional Isomer
The 5-bromo-2-ethoxy-4-formyl substitution pattern of CAS 832674-58-5 produces a computed LogP of 3.6778, compared to 3.41 for the positional isomer 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide (CAS 575449-90-0) [1]. This ΔLogP of +0.27 corresponds to an approximately 1.9-fold higher octanol-water partition coefficient, indicating measurably greater lipophilicity that influences membrane permeation and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.6778 (C17H16BrNO4, 5-bromo-2-ethoxy substitution) |
| Comparator Or Baseline | CAS 575449-90-0 (2-bromo-6-ethoxy positional isomer): LogP = 3.41 |
| Quantified Difference | ΔLogP = +0.27 (~1.9× higher partition coefficient for target compound) |
| Conditions | Computed LogP values from vendor technical datasheets (LeYan for target; ChemSpace for isomer) |
Why This Matters
A 0.27 LogP unit difference can shift membrane permeability by a factor of ~2, directly affecting intracellular exposure in cell-based assays and making the positional isomer an unreliable surrogate.
- [1] ChemSpace. 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide, CAS 575449-90-0, LogP 3.41. https://chem-space.com/CSSS00015197256-8A4110 View Source
